molecular formula C32H28N2O4 B13734768 n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide CAS No. 34588-29-9

n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide

Cat. No.: B13734768
CAS No.: 34588-29-9
M. Wt: 504.6 g/mol
InChI Key: LTRYPUNJHFFAMO-UHFFFAOYSA-N
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Description

Acetamide,N-[6-(diethylamino)-3-oxospiro-[isobenzofuran-1(3H),9-[9H]xanthen]-2-yl]-N-phenyl- is a complex organic compound known for its unique structural properties. It is characterized by the presence of a spiro structure, which includes an isobenzofuran and xanthene moiety. This compound is often used in various scientific research applications due to its fluorescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,N-[6-(diethylamino)-3-oxospiro-[isobenzofuran-1(3H),9-[9H]xanthen]-2-yl]-N-phenyl- typically involves multiple steps. One common method includes the reaction of isobenzofuran derivatives with xanthene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-[6-(diethylamino)-3-oxospiro-[isobenzofuran-1(3H),9-[9H]xanthen]-2-yl]-N-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Acetamide,N-[6-(diethylamino)-3-oxospiro-[isobenzofuran-1(3H),9-[9H]xanthen]-2-yl]-N-phenyl- is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe in various chemical reactions to monitor reaction progress.

    Biology: Employed in fluorescence microscopy to label and visualize biological samples.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules.

    Industry: Applied in the development of fluorescent dyes and pigments for various industrial applications.

Mechanism of Action

The mechanism of action of Acetamide,N-[6-(diethylamino)-3-oxospiro-[isobenzofuran-1(3H),9-[9H]xanthen]-2-yl]-N-phenyl- involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to the presence of the xanthene moiety, which can absorb and emit light at specific wavelengths. This property makes it useful in various fluorescence-based applications.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,N-[6-(diethylamino)-3-oxospiro-[isobenzofuran-1(3H),9-[9H]xanthen]-2-yl]-N-phenyl-
  • Acetamide,N-[6-(diethylamino)-3-oxospiro-[isobenzofuran-1(3H),9-[9H]xanthen]-2-yl]-N-methyl-
  • Acetamide,N-[6-(diethylamino)-3-oxospiro-[isobenzofuran-1(3H),9-[9H]xanthen]-2-yl]-N-ethyl-

Uniqueness

The uniqueness of Acetamide,N-[6-(diethylamino)-3-oxospiro-[isobenzofuran-1(3H),9-[9H]xanthen]-2-yl]-N-phenyl- lies in its specific structural configuration, which imparts distinct fluorescent properties. Compared to similar compounds, it may exhibit different absorption and emission spectra, making it suitable for specific applications in fluorescence-based research and diagnostics.

Properties

CAS No.

34588-29-9

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

N-[6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]-N-phenylacetamide

InChI

InChI=1S/C32H28N2O4/c1-4-33(5-2)23-15-17-27-30(20-23)37-29-18-16-24(34(21(3)35)22-11-7-6-8-12-22)19-28(29)32(27)26-14-10-9-13-25(26)31(36)38-32/h6-20H,4-5H2,1-3H3

InChI Key

LTRYPUNJHFFAMO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(C6=CC=CC=C6)C(=O)C

Origin of Product

United States

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